2'-Deoxyguanosine-5'-monophosphoric acid disodium salt
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Overview
Description
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is an organic compound with the molecular formula C10H12N5Na2O7P. It is a nucleotide derivative used primarily in biochemical and molecular biology research. This compound is a disodium salt form of 2’-deoxyguanosine monophosphate, which is a building block of DNA.
Biochemical Analysis
Biochemical Properties
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is used as a substrate of guanylate kinases to generate dGDP, which in turn is phosphorylated to dGTP . This process involves interactions with enzymes such as guanylate kinases .
Cellular Effects
The 2’-Deoxyguanosine-5’-monophosphoric acid disodium salt, through its conversion to dGTP, plays a crucial role in DNA synthesis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2’-Deoxyguanosine-5’-monophosphoric acid disodium salt involves its conversion to dGTP, a nucleotide precursor used in DNA synthesis . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Metabolic Pathways
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is involved in the metabolic pathway that generates dGTP, a nucleotide precursor used in DNA synthesis . This process involves interactions with enzymes such as guanylate kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxyguanosine-5’-monophosphoric acid disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a suitable base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated product.
Industrial Production Methods
Industrial production of 2’-deoxyguanosine-5’-monophosphoric acid disodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine-5’-monophosphate.
Reduction: It can be reduced to form 2’-deoxyguanosine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 8-oxo-2’-deoxyguanosine-5’-monophosphate.
Reduction: 2’-deoxyguanosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is widely used in scientific research, including:
Chemistry: Studying the physiochemical properties of nucleotides and their interactions.
Biology: Investigating DNA synthesis and repair mechanisms.
Medicine: Exploring its role in genetic disorders and potential therapeutic applications.
Industry: Used in the production of DNA-based materials and as a standard in analytical techniques.
Mechanism of Action
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt acts as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by guanylate kinases to form 2’-deoxyguanosine diphosphate (dGDP), which is further phosphorylated to 2’-deoxyguanosine triphosphate (dGTP). dGTP is then incorporated into DNA during replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphoric acid disodium salt
- 2’-Deoxycytidine-5’-monophosphoric acid disodium salt
- 2’-Deoxyuridine-5’-monophosphoric acid disodium salt
Uniqueness
2’-Deoxyguanosine-5’-monophosphoric acid disodium salt is unique due to its specific role in forming guanine nucleotides, which are essential for DNA synthesis and repair. Its structure allows it to participate in unique hydrogen bonding and stacking interactions within the DNA double helix, contributing to the stability and function of genetic material.
Properties
CAS No. |
33430-61-4 |
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Molecular Formula |
C10H12N5Na2O7P |
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2 |
InChI Key |
CTPAMSRBXKGZCJ-UHFFFAOYSA-L |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Related CAS |
902-04-5 (Parent) |
Synonyms |
2’-Deoxy-5’-guanylic Acid Sodium Salt; 2’-Deoxy-5’-guanylic Acid Disodium Salt; 2’-Deoxy-guanosine 5’-(Dihydrogen Phosphate) Disodium Salt; 2’-Deoxyguanosine 5’-Phosphate Disodium Salt; 5’-DGMP Disodium Salt; Deoxyguanosine 5’-Monophosphate Disodium |
Origin of Product |
United States |
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